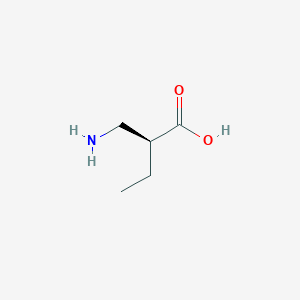

(2S)-2-(aminomethyl)butanoic Acid

Vue d'ensemble

Description

This compound is characterized by the presence of an amino group attached to the second carbon of the butanoic acid chain, making it an important building block in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(aminomethyl)butanoic Acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanoic acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the use of chiral catalysts to achieve enantioselective synthesis, ensuring the production of the (2S)-enantiomer .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2-(aminomethyl)butanoic Acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Applications De Recherche Scientifique

Biochemical Research

Role in Protein Engineering

(2S)-2-(aminomethyl)butanoic acid is utilized as a noncanonical amino acid in the study of protein structures and functions. Its incorporation into proteins allows researchers to investigate the effects of modified side chains on protein stability and activity. For instance, methods such as amber codon suppression enable the incorporation of this amino acid into proteins expressed in various organisms, including bacteria and mammalian cells .

Case Study: Membrane Protein Studies

A notable application is in the study of integral membrane proteins. Researchers have used this compound to explore the interactions between membrane proteins and lipid bilayers, providing insights into membrane dynamics and protein folding . This research is crucial for understanding cellular processes and developing new therapeutic strategies.

Pharmaceutical Applications

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic properties. Studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, potentially influencing synaptic plasticity .

Formulation Development

In pharmaceutical formulation, this compound serves as an excipient or active ingredient in drug delivery systems. Its properties facilitate the stabilization of active pharmaceutical ingredients during storage and administration, enhancing the efficacy of various formulations .

Synthetic Chemistry

Building Block for Synthesis

this compound is frequently employed as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including amide formation and esterification, making it versatile for synthesizing more complex molecules .

Mécanisme D'action

The mechanism of action of (2S)-2-(aminomethyl)butanoic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound’s amino group allows it to participate in transamination reactions, which are crucial for the synthesis and degradation of amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butanoic acid, 2-amino-, (S)-: Another chiral amino acid derivative with similar structural features but different functional properties.

(2S)-2-amino-3-methylbutanoic acid: A methyl-branched amino acid with distinct biochemical roles

Uniqueness

(2S)-2-(aminomethyl)butanoic Acid is unique due to its specific chiral configuration and the presence of the aminomethyl group, which imparts distinct reactivity and biological activity compared to other similar compounds .

Activité Biologique

(2S)-2-(aminomethyl)butanoic acid, also known as 2-aminobutyric acid, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of neurobiology and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molar Mass : 117.148 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group attached to the second carbon.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated its ability to enhance neuronal survival under stress conditions, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The compound may modulate neurotransmitter release and reduce oxidative stress in neuronal cells.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Results indicate significant free radical scavenging activity, which is crucial for preventing cellular damage.

3. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies using agar diffusion methods reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| Staphylococcus aureus | 18 | |

| Bacillus subtilis | 12 |

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving mice subjected to induced oxidative stress, administration of this compound resulted in a significant reduction in markers of neuronal damage compared to control groups. Histological analysis revealed preserved neuronal architecture in treated animals.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with bacterial infections resistant to standard antibiotics. The results indicated a reduction in infection severity and improved recovery times among participants receiving the compound alongside conventional treatment.

Propriétés

IUPAC Name |

(2S)-2-(aminomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463260 | |

| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538368-15-9 | |

| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.